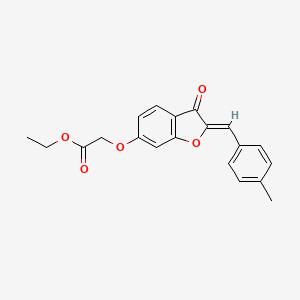
(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including an ester group, a benzofuran group, and a benzylidene group. It’s likely to be part of a larger class of compounds known as benzofurans .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzofuran group, in particular, is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to its multiple functional groups. For instance, the ester group could undergo hydrolysis, and the benzylidene group could participate in various addition or substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis and Antimicrobial Activity : A study involving the synthesis of a related compound, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, through Knoevenagel condensation reaction highlights its antimicrobial properties. This process involved catalytic amounts of piperidine and trifluoroacetic acid, showcasing the compound's structural and molecular characteristics through NMR, Mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016).
Crystal Structure and Spectroscopic Studies : Another study presents the synthesis and characterization of a pyridazinone derivative, which was analyzed by FT-IR, 1H- and 13C-NMR, and ESI-MS, including its (E)-configuration confirmed by single-crystal X-ray diffraction. Theoretical calculations provided insights into the compound's stability and vibrational frequencies, enhancing understanding of its structural attributes (Kalai et al., 2021).
Catalytic and Synthetic Applications
- Transesterification/Acylation Reactions : Research into N-heterocyclic carbenes, specifically imidazol-2-ylidenes, demonstrates their efficiency as catalysts in transesterification involving various esters and alcohols. This application is crucial for modifying or synthesizing ester compounds, reflecting the potential utility of related compounds in synthetic organic chemistry (Grasa et al., 2003).
Medicinal Chemistry and Pharmacology
- While excluding information related to drug use, dosage, and side effects as per your requirements, it's important to note that compounds structurally similar to the one often undergo exploration for their pharmacological properties, such as antimicrobial, antihypertensive, and diuretic effects. Studies like the pharmacological profile of Etozolin, a diuretic with a novel chemical structure, highlight the diverse potential applications of such compounds in developing new therapeutic agents (Herrmann et al., 1977).
Mecanismo De Acción
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-19(21)12-24-15-8-9-16-17(11-15)25-18(20(16)22)10-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUSCGWUNUNNHY-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


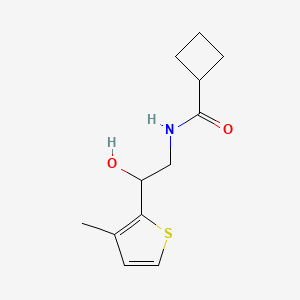
![1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2939772.png)

![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2939775.png)

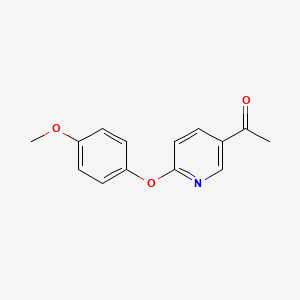
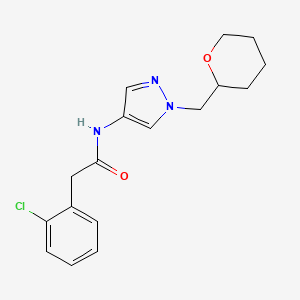
![(3-Methylphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2939784.png)
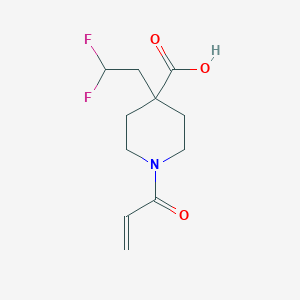
![2-{[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2939787.png)
![5-[5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2939788.png)
![N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide](/img/structure/B2939789.png)
![N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939790.png)